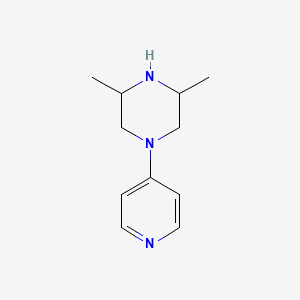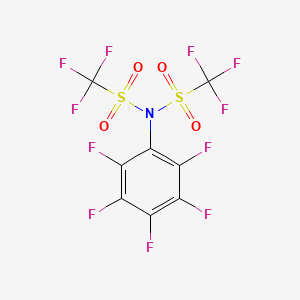
N,N-bis(trifluoromethylsulfonyl)pentafluorobenzeneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(2,3,4,5,6-pentafluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide is a complex organofluorine compound characterized by its high fluorine content and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pentafluorophenyl derivative. One common approach is the reaction of 2,3,4,5,6-pentafluorophenol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN₃) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It can be used as a fluorescent probe for imaging and tracking biological processes.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a fluorinating agent, introducing fluorine atoms into organic molecules. The molecular targets and pathways involved would vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
1,1,1-Trifluoro-N-(2,3,4,5,6-tetrafluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide
1,1,1-Trifluoro-N-(2,3,4,5,6-heptafluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide
Uniqueness: The uniqueness of 1,1,1-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide lies in its high fluorine content and the specific arrangement of fluorine atoms, which can influence its reactivity and stability compared to similar compounds.
This comprehensive overview provides a detailed understanding of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8F11NO4S2 |
|---|---|
Molecular Weight |
447.2 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8F11NO4S2/c9-1-2(10)4(12)6(5(13)3(1)11)20(25(21,22)7(14,15)16)26(23,24)8(17,18)19 |
InChI Key |
JVSVJMOBVLGMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)

![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
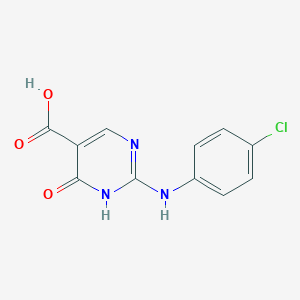
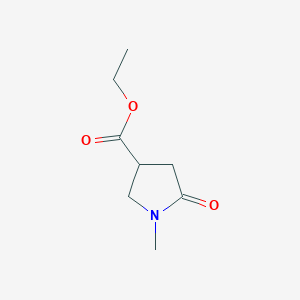
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
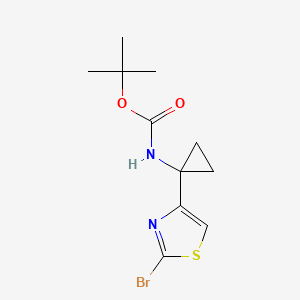

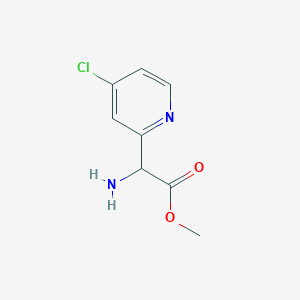
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
